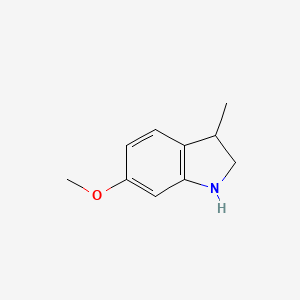

6-methoxy-3-methyl-2,3-dihydro-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

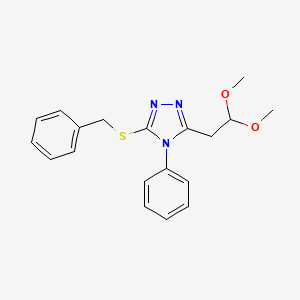

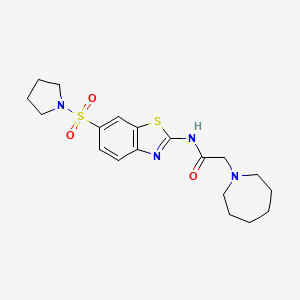

6-methoxy-3-methyl-2,3-dihydro-1H-indole, also known as MMI, is a synthetic compound that has been widely used in scientific research. MMI is a derivative of indole, a heterocyclic organic compound that is found in many natural products, including tryptophan, an essential amino acid. MMI has been synthesized using several methods, including the Fischer indole synthesis and the Pictet-Spengler reaction.

Wissenschaftliche Forschungsanwendungen

Indole Synthesis and Classification

Indoles, including derivatives like 6-methoxy-3-methyl-2,3-dihydro-1H-indole, have inspired chemists for over a century due to their complex structure and potential therapeutic applications. Indole synthesis methods are vast and have been categorized into nine strategic approaches, reflecting the diversity and creativity in accessing these scaffolds. These methods enable the synthesis of various indole derivatives, serving as a foundation for further chemical modifications and drug development (Taber & Tirunahari, 2011).

Biological and Pharmacological Activities

Indole derivatives exhibit a wide range of biological and pharmacological activities, making them valuable in drug discovery and medicinal chemistry. These activities include antimicrobial, anticancer, anti-inflammatory, antidiabetic, antiviral, and antimalarial effects, among others. The structural complexity and versatility of indole scaffolds allow for high affinity and selectivity towards various biological targets, facilitating the development of new therapeutic agents with improved efficacy and safety profiles (Ali et al., 2013).

Antioxidant Properties

The antioxidant properties of indole derivatives are of significant interest due to their potential in mitigating oxidative stress, a key factor in the pathogenesis of various chronic diseases. These compounds can scavenge free radicals and protect cells from oxidative damage, underscoring their potential in developing antioxidant therapies (Munteanu & Apetrei, 2021).

Chemoprotective Effects

Indole-3-carbinol (I3C) and its derivatives have been studied for their chemoprotective effects against cancer. Despite the chemical instability of I3C, its derivatives, formed through reactions in the stomach and culture media, have shown potential in cancer prevention, particularly in breast and prostate cancer. These findings suggest that the broader family of indole compounds, including this compound, may possess inherent properties beneficial for chemoprevention (Bradlow, 2008).

Wirkmechanismus

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which suggests that 6-methoxy-3-methyl-2,3-dihydro-1H-indole may also interact with various biological targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects . It’s plausible that this compound operates in a similar manner.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may impact multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound may have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

6-methoxy-3-methyl-2,3-dihydro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-6-11-10-5-8(12-2)3-4-9(7)10/h3-5,7,11H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSQQJBROFAVMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C1C=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile](/img/structure/B2578165.png)

![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2578168.png)

![N-(4-methoxybenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2578169.png)

![3-(3-methoxyphenyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazolidine-4-carboxamide](/img/structure/B2578171.png)

![1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578174.png)

![3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B2578179.png)